molecular formula C12H21BrN2O2Si B13709881 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde

Cat. No.: B13709881
M. Wt: 333.30 g/mol
InChI Key: YTRRISILLKVAHJ-UHFFFAOYSA-N
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Description

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is a chemical compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, and a pyrazole ring with an aldehyde functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde depends on its application:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole-5-carbaldehyde: Lacks the TBDMS-protected hydroxyl group.

    1-[2-[(tert-Butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde: Lacks the bromine atom.

Uniqueness

4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde is unique due to the combination of the bromine atom, the TBDMS-protected hydroxyl group, and the aldehyde functional group on the pyrazole ring.

Properties

Molecular Formula

C12H21BrN2O2Si

Molecular Weight

333.30 g/mol

IUPAC Name

4-bromo-2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-7-6-15-11(9-16)10(13)8-14-15/h8-9H,6-7H2,1-5H3

InChI Key

YTRRISILLKVAHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C(=C(C=N1)Br)C=O

Origin of Product

United States

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